(6-Bromo-5-methylpyridin-2-yl)methanamine
Description
Contextualization within Halogenated Methylpyridinylmethanamine Scaffolds
The molecular architecture of (6-Bromo-5-methylpyridin-2-yl)methanamine places it within the broader class of halogenated methylpyridinylmethanamine scaffolds. The inclusion of a halogen atom, in this case, bromine, is a common and impactful strategy in medicinal chemistry. researchgate.net Halogens can significantly alter a molecule's physicochemical properties, such as lipophilicity, which can influence its ability to cross biological membranes. researchgate.net Furthermore, halogen atoms can engage in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. nih.gov The presence of bromine, in particular, offers a site for further chemical modification through cross-coupling reactions, allowing for the construction of more complex molecules.
Importance of Pyridine-Based Amines in Contemporary Organic Chemistry
Pyridine (B92270) and its derivatives are fundamental scaffolds in organic chemistry. smolecule.com The nitrogen atom within the aromatic ring imparts unique electronic properties and provides a site for hydrogen bonding, influencing the molecule's reactivity and interactions. smolecule.com Amines, as a functional group, are also of central importance, acting as bases, nucleophiles, and key components in the synthesis of a vast array of more complex structures, including amides and polymers. sigmaaldrich.com
The combination of a pyridine ring and an amine group, as seen in pyridine-based amines, creates a versatile building block. These compounds are prevalent in numerous biologically active molecules and approved pharmaceuticals. smolecule.comnih.gov The primary amine of the methanamine substituent in the title compound is particularly reactive, allowing for facile derivatization to explore a wide chemical space in drug discovery programs.
Overview of Research Trajectories for this compound
Given the lack of specific published studies on this compound, its research trajectories can be inferred from the known applications of structurally related compounds. As a halogenated pyridine derivative, it is a prime candidate for use in synthetic and medicinal chemistry research. smolecule.combldpharm.com
Potential research avenues include:
Intermediate for Complex Molecule Synthesis: The bromo-substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
Fragment-Based Drug Discovery: The molecule itself can be used as a fragment in screening campaigns to identify new starting points for drug development. Its specific substitution pattern offers a unique three-dimensional shape and set of interaction points.
Scaffold for Agrochemical and Materials Science Research: Pyridine-based compounds also find applications in the development of new agrochemicals and functional organic materials. smolecule.com The specific substitutions on this molecule could be explored for their potential in these areas.
The primary role of this compound in the current research landscape appears to be that of a specialized building block, available for researchers to construct novel and potentially bioactive compounds. bldpharm.comsmolecule.com
Chemical Compound Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1823361-78-9 bldpharm.com |
| Molecular Formula | C₇H₉BrN₂ bldpharm.com |
| Molecular Weight | 201.06 g/mol bldpharm.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
(6-bromo-5-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-3-6(4-9)10-7(5)8/h2-3H,4,9H2,1H3 |
InChI Key |
FERXDQSMOWTTSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)CN)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 5 Methylpyridin 2 Yl Methanamine and Analogues
Conventional and Advanced Synthetic Routes to Substituted Pyridines
The synthesis of polysubstituted pyridines often relies on two main strategies: building the ring from acyclic precursors or functionalizing a pre-existing pyridine (B92270) ring. baranlab.org Classical methods like the Hantzsch, Chichibabin, and Bohlmann–Rahtz syntheses are effective for certain substitution patterns but can be limited by harsh conditions or lack of generality. baranlab.orgnih.gov Modern approaches often focus on late-stage functionalization, which allows for the introduction of diverse functional groups onto a common pyridine intermediate. nih.gov
Regioselective Bromination and Methylation of Pyridine Rings
Achieving the specific 6-bromo-5-methyl substitution pattern on a pyridine ring requires careful control of regioselectivity. The electronic nature of the pyridine ring, being electron-deficient, makes electrophilic substitution challenging. However, the introduction of an activating group, such as an N-oxide, can significantly alter the ring's reactivity. researchgate.net
Bromination: Direct bromination of pyridine is often difficult and requires harsh conditions. A more effective strategy involves the use of pyridine N-oxides. The N-oxide group activates the positions ortho (2 and 6) and para (4) to the nitrogen for electrophilic attack and also for nucleophilic substitution. researchgate.netresearchgate.net For instance, pyridine N-oxides can undergo regioselective bromination under optimized conditions using reagents like oxalyl bromide in dibromomethane. researchgate.net Another approach involves a halogen/metal exchange, where a bromo- or iodopyridine is treated with an organometallic reagent to generate a metallated pyridine, which can then react with an electrophile. znaturforsch.com The choice of base and reaction conditions is critical to control the position of metalation. znaturforsch.com
Methylation: Introducing a methyl group can be achieved through various methods. One common strategy is the use of organometallic reagents, such as Grignard reagents or organolithium compounds, in cross-coupling reactions with halopyridines, often catalyzed by transition metals like palladium or copper. nih.govbiosynce.com For instance, a bromopyridine can be coupled with a methyl-containing organometallic reagent. Alternatively, a directed metalation approach can be used, where a directing group on the pyridine ring guides a metalating agent (like LDA or a turbo-Grignard reagent) to a specific position, followed by quenching with a methylating agent (e.g., methyl iodide). znaturforsch.com
The relative positioning of the bromo and methyl groups is dictated by the synthetic sequence and the directing effects of the substituents already present on the ring.
Introduction of the Methanamine Moiety
The aminomethyl group (-CH₂NH₂) is a key functional group in many bioactive molecules. Its introduction onto a pyridine ring can be accomplished through several reliable synthetic transformations.
A primary method involves the reduction of a cyanopyridine (pyridinecarbonitrile). The cyano group can be introduced at the 2-position of the pyridine ring through methods like the Sandmeyer reaction on a 2-aminopyridine (B139424) or by nucleophilic substitution of a halide with a cyanide salt. Subsequent reduction of the nitrile to the primary amine can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), or sodium borohydride (B1222165) in the presence of a cobalt catalyst.
Another common route is the amination of a 2-(halomethyl)pyridine. The 2-methyl group on the pyridine ring can be halogenated (e.g., brominated using N-bromosuccinimide under radical conditions) to form a 2-(bromomethyl)pyridine. This intermediate can then be treated with an amine source, such as ammonia (B1221849) or a protected amine equivalent like potassium phthalimide (B116566) (in the Gabriel synthesis), followed by deprotection to yield the desired methanamine.
Reductive amination of a pyridine-2-carboxaldehyde is also a viable pathway. The aldehyde can be condensed with ammonia or an ammonium (B1175870) salt to form an imine, which is then reduced in situ to the aminomethyl group using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride. google.com
| Method | Precursor | Key Reagents | Product |
| Nitrile Reduction | 2-Cyanopyridine | LiAlH₄, H₂/Pd-C | 2-(Aminomethyl)pyridine |
| Halide Amination | 2-(Bromomethyl)pyridine | NH₃, Gabriel Synthesis | 2-(Aminomethyl)pyridine |
| Reductive Amination | Pyridine-2-carboxaldehyde | NH₃, NaBH₃CN | 2-(Aminomethyl)pyridine |
Strategies for the Preparation of (6-Bromo-5-methylpyridin-2-yl)methanamine
The synthesis of the target molecule, this compound, involves a multi-step sequence that combines the strategies for pyridine substitution and functional group introduction.
Amination Reactions in the Synthesis of Pyridinylmethanamines
Amination is a critical step in forming the final methanamine product. As mentioned in section 2.1.2, this can be achieved via several routes starting from different precursors.
One documented pathway involves the use of a 2-carboxamido-5-methyl-6-chloropyridine. This intermediate can react with methylamine (B109427) in the presence of copper sulfate (B86663) to substitute the chlorine at the 6-position with a methylamino group. google.com While this example yields a secondary amine, the principle of nucleophilic aromatic substitution is key. For the target primary amine, a similar substitution on a 6-halopyridine with ammonia or a protected ammonia equivalent could be envisioned, although this can be challenging.
A more direct approach to amination at the 2-position of the pyridine ring is the Chichibabin reaction, which involves treating pyridine or its derivatives with sodium amide to introduce an amino group, typically at the 2-position. youtube.com For instance, 3-picoline (3-methylpyridine) can be aminated with sodium amide to yield 2-amino-3-methylpyridine (B33374) and 2-amino-5-methylpyridine (B29535). youtube.com A patent describes the direct amination of 2-bromo-3-methylpyridine (B184072) with sodium amide to produce 2-amino-6-bromo-5-methylpyridine, which is an isomer of a potential precursor to the target compound. google.com
The conversion of pyridine N-oxides into 2-aminopyridines is another powerful method. The N-oxide is activated with an agent like tosyl anhydride (B1165640) (Ts₂O), making the C2 position highly electrophilic and susceptible to attack by an amine nucleophile. researchgate.net
Precursor Transformations for the Pyridine Core
The synthesis of the specifically substituted pyridine core, 6-bromo-5-methylpyridine, is a crucial prerequisite. A plausible synthetic route could start from a commercially available picoline (methylpyridine).
For example, starting with 3-picoline, one could first perform a Chichibabin amination to introduce an amino group at the 2-position, yielding 2-amino-5-methylpyridine. This amino group can then direct subsequent electrophilic substitution. Bromination of 2-amino-5-methylpyridine would likely occur at the position para to the amino group (if the ortho position is sterically hindered) or at an activated ortho position. However, controlling regioselectivity can be difficult.
A more controlled route might involve building the substitution pattern step-by-step. A patent describes a route starting from 2-amino-5-picoline, which involves amino group protection, N-oxidation, bromination using phosphorus oxybromide, and subsequent deprotection to afford 2-amino-6-bromo-5-methylpyridine. google.com Although this yields an aminopyridine rather than the target methanamine, the core is correctly substituted. This 2-amino-6-bromo-5-methylpyridine could then be converted to the 6-bromo-5-methyl-2-cyanopyridine via a Sandmeyer reaction, followed by reduction to obtain the final product, this compound.
Another strategy involves the cyclocondensation of acyclic precursors to build the pyridine ring with the desired substituents already in place. youtube.com For example, the condensation of a 1,5-dicarbonyl compound (or its equivalent) with ammonia can form a dihydropyridine, which is then oxidized to the pyridine. baranlab.org While versatile, designing the specific acyclic precursors for a complex substitution pattern can be challenging.
| Starting Material | Key Transformation Steps | Intermediate |
| 2-Amino-5-picoline | Protection, N-oxidation, Bromination, Deprotection | 2-Amino-6-bromo-5-methylpyridine |
| 2-Bromo-3-methylpyridine | Direct amination with NaNH₂ | 2-Amino-6-bromo-5-methylpyridine |
| 2-Amino-6-bromo-5-methylpyridine | Sandmeyer Reaction (Diazotization + Cyanation) | 6-Bromo-5-methyl-2-cyanopyridine |
| 6-Bromo-5-methyl-2-cyanopyridine | Reduction (e.g., with LiAlH₄) | This compound |
Green Chemistry Principles in the Synthesis of Pyridinylmethanamines
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of pyridine derivatives. researchgate.net Key strategies include the use of greener solvents, catalytic reactions, one-pot procedures, and atom-economical transformations. researchgate.netrsc.org
Catalysis: The use of catalysts is a cornerstone of green chemistry. biosynce.com Iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines, offering a more environmentally benign alternative to catalysts based on more toxic or expensive metals. rsc.org Similarly, metal-pyridine complexes are used in various catalytic processes, including cross-coupling and hydrogenation reactions, which can improve reaction efficiency and selectivity, thereby reducing waste. biosynce.com
Alternative Solvents and Conditions: Efforts are being made to replace traditional volatile organic solvents with greener alternatives like water or to perform reactions under solvent-free conditions. researchgate.net Microwave-assisted synthesis is another green technique that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.gov
In the context of synthesizing this compound, applying green principles could involve:
Using catalytic methods for bromination and methylation steps to avoid stoichiometric and hazardous reagents.
Employing catalytic hydrogenation for the reduction of the nitrile precursor, which uses a recyclable catalyst and produces only water as a byproduct.
Designing a one-pot or telescopic synthesis that minimizes intermediate isolation and purification steps.
Choosing solvents with better environmental profiles or exploring solvent-free reaction conditions where possible.
By integrating these principles, the synthesis of valuable pyridine-based compounds can be made more sustainable and environmentally responsible.
High-Throughput Synthesis and Library Generation of Analogues
The development of efficient methods for the synthesis of large, diverse collections of chemical compounds, known as libraries, is a cornerstone of modern drug discovery and materials science. For analogues of this compound, high-throughput synthesis and library generation strategies are employed to rapidly explore the chemical space around this scaffold, enabling the identification of molecules with optimized properties. These approaches leverage principles of combinatorial chemistry, often facilitated by automated synthesis platforms, to produce a multitude of derivatives for screening.
A key strategy for generating libraries of substituted pyridine compounds involves the use of versatile building blocks and robust chemical transformations that can be performed in parallel. One such approach is the application of solid-phase synthesis, where a starting material is attached to a solid support and subsequently subjected to a series of reactions to build the desired molecular complexity. This methodology is particularly amenable to automation and the creation of large combinatorial libraries of 2-aminopyridine derivatives. google.com
Another powerful technique for library generation is the use of automated continuous flow synthesis. This method allows for the rapid and sequential reaction of starting materials under precisely controlled conditions. For instance, an automated, continuous flow synthesis has been developed for the production of tetrahydronaphthyridines, which are structurally related to substituted pyridines. This process involves a photoredox-catalyzed hydroaminoalkylation of halogenated vinylpyridines with primary alkylamines, followed by an intramolecular N-arylation. nih.gov Such a system can be adapted to utilize a variety of primary amines and substituted vinylpyridines to quickly generate a library of diverse products. nih.gov
The synthesis of libraries of aminomethyl-pyridines has been successfully demonstrated in the context of identifying potent enzyme inhibitors. By systematically varying the substituents on the pyridine ring and the aminomethyl group, a collection of novel compounds can be generated and evaluated. For example, a library of 5-aminomethyl-pyridines was synthesized to explore the structure-activity relationship for dipeptidyl peptidase IV (DPP-4) inhibition. nih.gov The synthetic routes often involve multi-step sequences that are amenable to parallel synthesis, allowing for the creation of a focused library of analogues. nih.gov
The core (pyridin-2-yl)methanamine scaffold can be derivatized at several positions to generate a library of analogues. The primary amine offers a convenient handle for modification through reactions such as acylation, sulfonylation, and reductive amination with a diverse set of aldehydes and ketones. Furthermore, the bromine atom on the pyridine ring serves as a versatile functional group for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at this position, significantly increasing the diversity of the generated library.
A representative approach to generating a library based on a pyridinylmethanamine core is outlined in the table below, showcasing the combination of different building blocks.
Table 1: Representative Library Generation Scheme for (Pyridin-2-yl)methanamine Analogues
| Scaffold | Reagent A (Acylating/Sulfonylating Agents) | Reagent B (Aryl/Heteroaryl Boronic Acids for Suzuki Coupling) | Resulting Analogue Sub-Library |
|---|---|---|---|
| This compound | Acetyl chloride | Phenylboronic acid | N-((6-phenyl-5-methylpyridin-2-yl)methyl)acetamide |
| Benzoyl chloride | 4-Fluorophenylboronic acid | N-((6-(4-fluorophenyl)-5-methylpyridin-2-yl)methyl)benzamide | |
| Methanesulfonyl chloride | Thiophen-2-ylboronic acid | N-((6-(thiophen-2-yl)-5-methylpyridin-2-yl)methyl)methanesulfonamide | |
| Isopropyl chloroformate | Pyridin-3-ylboronic acid | Isopropyl ((6-(pyridin-3-yl)-5-methylpyridin-2-yl)methyl)carbamate |
The cyclization of 2-(aminomethyl)pyridines with various reagents represents another avenue for library generation, leading to fused bicyclic systems. For example, the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes can yield a library of imidazo[1,5-a]pyridines. beilstein-journals.org This strategy expands the structural diversity of the compounds derived from the initial aminomethylpyridine scaffold.
The combination of these high-throughput synthetic methodologies allows for the rapid generation of extensive libraries of analogues of this compound. The resulting compounds can then be screened to identify candidates with desired biological activities or material properties, accelerating the discovery process.
Reactivity Profiles and Transformative Chemistry of 6 Bromo 5 Methylpyridin 2 Yl Methanamine
Reactivity of the Pyridyl Bromine: Cross-Coupling and Substitution Reactions
The bromine atom at the C6 position of the pyridine (B92270) ring is a key handle for introducing new carbon-carbon and carbon-nitrogen bonds, primarily through transition metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The bromine atom on the electron-deficient pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for building molecular complexity by forming new C-C and C-N bonds.
The Suzuki-Miyaura coupling offers a powerful method for creating C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. This reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. For substrates like (6-Bromo-5-methylpyridin-2-yl)methanamine, the presence of the primary amine can be a complicating factor, potentially coordinating to the palladium center and inhibiting the catalytic cycle. However, studies on similar aminopyridines show that these couplings are feasible, often without the need for protecting the amine group. acs.org
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.org This transformation is crucial for synthesizing more complex aniline (B41778) and aminopyridine derivatives. The reaction's success with 2-bromopyridines and other heteroaryl halides is well-documented. researchgate.net For the title compound, intramolecular or intermolecular coupling with the aminomethyl group could occur, but selective intermolecular coupling with an external amine is achievable with the right choice of catalyst system. Modern catalyst systems, often employing sterically hindered and electron-rich phosphine ligands like RuPhos and BrettPhos, have shown remarkable efficiency in coupling amines with challenging heteroaryl halides, including those bearing potentially interfering functional groups. nih.govrsc.org Research on 3-halo-2-aminopyridines highlights potential challenges such as the catalyst being retarded by chelation to the amidine-like structure, which could be analogous to the aminomethyl-pyridyl-bromide arrangement in the title compound. nih.gov
Table 1: Representative Palladium-Catalyzed Coupling Reactions on Bromo-Aminopyridine Scaffolds This table presents generalized conditions based on reactions with similar substrates.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 6-Aryl-5-methyl-2-(aminomethyl)pyridine |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/RuPhos or BrettPhos | NaOtBu, LiHMDS | Toluene, Dioxane | N-Substituted-6-amino-5-methyl-2-(aminomethyl)pyridine |
Reactivity of the Primary Amine Functionality: Derivatization and Condensation
The primary aminomethyl group is a versatile nucleophilic handle for a wide array of chemical transformations, including the formation of imines, amides, and ureas, as well as participation in cyclization reactions.
Formation of Imines, Amides, and Ureas
The primary amine of this compound can readily undergo standard amine derivatization reactions.
Imines: Reaction with aldehydes or ketones, typically under acid catalysis, leads to the formation of the corresponding imines (or Schiff bases). This reaction is reversible and proceeds through a carbinolamine intermediate, which then eliminates water to form the C=N double bond. pressbooks.pubmasterorganicchemistry.comlibretexts.org
Amides: Acylation of the primary amine is a robust transformation. It can be achieved by reaction with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the HCl or carboxylic acid byproduct. fishersci.co.uk Alternatively, direct coupling with carboxylic acids is possible using a wide variety of peptide coupling reagents (e.g., EDC, HATU) that activate the carboxylic acid for nucleophilic attack. researchgate.netresearchgate.net
Ureas: The synthesis of urea (B33335) derivatives can be accomplished through several methods. The most direct route involves the reaction of the aminomethyl group with an isocyanate. commonorganicchemistry.com Other common methods include reaction with carbamoyl (B1232498) chlorides, phosgene (B1210022) equivalents like carbonyldiimidazole (CDI), or triphosgene, which generate an isocyanate or a related reactive intermediate in situ. nih.gov
Table 2: Derivatization Reactions of the Primary Amine
| Derivative | Reagent | Typical Conditions |
|---|---|---|
| Imine | Aldehyde (R-CHO) or Ketone (R₂C=O) | Acid catalyst (e.g., TsOH), Dean-Stark trap |
| Amide | Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) | Base (e.g., Et₃N) or Coupling Agent (e.g., EDC/HOBt) |
| Urea | Isocyanate (R-NCO) or CDI | Aprotic solvent (e.g., THF, DCM), often at room temperature |
Cyclization Reactions Involving the Aminomethyl Group
The aminomethyl group, in conjunction with the adjacent pyridine ring, can participate in cyclization reactions to form fused heterocyclic systems. A notable example is the synthesis of substituted imidazo[1,5-a]pyridines. Research has shown that 2-(aminomethyl)pyridines can undergo a cyclocondensation reaction with electrophilically activated nitroalkanes. beilstein-journals.org The proposed mechanism involves the initial nucleophilic attack of the primary amine on the activated nitroalkane, forming an amidinium species. This intermediate is perfectly positioned for a 5-exo-trig cyclization, where the pyridine ring nitrogen attacks the newly formed imine-like moiety, leading to the fused bicyclic product after dehydration and rearomatization. beilstein-journals.org This strategy provides a direct route to valuable heterocyclic scaffolds from simple starting materials.
Reactivity of the Methyl Group: Directed C-H Functionalization
The functionalization of C(sp³)–H bonds, such as those in a methyl group, represents a significant challenge in modern organic synthesis. Directing-group-assisted C–H activation is a powerful strategy to achieve regioselectivity in these transformations. nih.govrsc.org In this approach, a coordinating group on the substrate binds to a transition metal catalyst, delivering it to a specific C–H bond for cleavage and subsequent functionalization.
For this compound, there are two potential directing groups: the pyridine nitrogen and the aminomethyl nitrogen.
Pyridine Nitrogen as Directing Group: The lone pair on the pyridine nitrogen is a well-established directing group for the functionalization of C–H bonds at the C2 and C6 positions. researchgate.net In this molecule, the C6 position is already occupied by bromine. Therefore, the pyridine nitrogen would most likely direct a metal catalyst to the C2-aminomethyl group's C-H bonds or potentially the C-H bond at the C3 position, although the latter is electronically disfavored.
Aminomethyl Group as Directing Group: The primary amine could also act as a directing group. Chelation involving the aminomethyl nitrogen and the pyridine nitrogen could direct a catalyst to the C3–H bond. Directing functionalization to the C5-methyl group via coordination of the C2-aminomethyl group is sterically and geometrically challenging, as it would require the formation of a strained, seven-membered metallacyclic intermediate.
The meta-functionalization of pyridines, such as at the C5 position, is particularly difficult due to the ring's inherent electronic properties. researchgate.netsnnu.edu.cnnih.gov While methods are being developed, they often require specialized catalysts or temporary dearomatization of the pyridine ring. snnu.edu.cn Given these factors, selective C–H functionalization of the C5-methyl group in the title compound without affecting other sites would be a significant synthetic challenge and likely require the development of a novel catalytic system specifically designed for this substitution pattern.
Isomerization and Rearrangement Pathways of Related Pyridine Derivatives
The chemical architecture of pyridine and its derivatives allows for a variety of isomerization and rearrangement reactions, which are fundamental in the synthesis of novel heterocyclic compounds. While specific studies on the isomerization and rearrangement of this compound are not extensively documented in publicly available literature, the reactivity of related pyridine derivatives provides significant insight into potential transformation pathways. These reactions are often influenced by the nature and position of substituents on the pyridine ring, as well as the reaction conditions.
One of the most notable rearrangement reactions in nitrogen-containing heterocycles is the Dimroth rearrangement . This process typically involves the isomerization of a heterocyclic compound where an endocyclic nitrogen atom and an exocyclic nitrogen-containing substituent exchange places through a ring-opening and subsequent ring-closing sequence wikipedia.orgnih.gov. For aminopyridine derivatives, this rearrangement can be catalyzed by acid or base and is influenced by factors such as pH, temperature, and the electronic properties of other substituents on the ring nih.gov. The presence of electron-withdrawing groups can facilitate the ring-opening step of the rearrangement nih.gov. In the context of a molecule like this compound, a Dimroth-type rearrangement could theoretically be envisioned, although it would require specific conditions to promote the interaction between the exocyclic aminomethyl group and the pyridine ring nitrogen.
Another potential pathway for rearrangement involves the halogen substituent. Halopyridines are known to undergo rearrangement under certain conditions. For instance, base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines has been reported to proceed through a pyridyne intermediate. This highlights the mobility of halogen atoms on the pyridine ring under specific basic conditions.
Furthermore, side-chain rearrangements in pyridine derivatives can also occur. For instance, the photochemical isomerization of substituted pyridines has been observed, leading to the formation of different positional isomers. Reports have shown that the irradiation of 2-picoline can lead to a mixture of 3- and 4-picoline, indicating a rearrangement of the methyl group on the pyridine ring researchgate.net. While this is a different substituent, it demonstrates the possibility of substituent migration around the pyridine core under specific energetic conditions.
The Truce-Smiles rearrangement is another type of reaction that could be relevant to suitably substituted pyridine derivatives nih.gov. This is an intramolecular nucleophilic aromatic substitution where an aryl sulfone, ether, or sulfide (B99878) with an ortho-nucleophile rearranges. While not directly applicable to the parent this compound, derivatives of this compound could potentially be designed to undergo such a rearrangement to create more complex heterocyclic systems.
Finally, cyclization reactions involving the aminomethyl side chain represent a form of intramolecular rearrangement. For example, 2-(aminomethyl)pyridines can react with various electrophiles to form fused bicyclic systems like imidazo[1,5-a]pyridines beilstein-journals.org. The reaction of 2-(aminomethyl)pyridine with electrophilically activated nitroalkanes, for instance, leads to the formation of a new five-membered ring fused to the pyridine ring beilstein-journals.org. This type of transformative chemistry underscores the potential for the aminomethyl group to participate in ring-forming rearrangements.
The following table summarizes some of the key rearrangement reactions observed in pyridine derivatives that could be analogous to the reactivity of this compound.
| Rearrangement Type | General Reactant | Product Type | Key Features |
| Dimroth Rearrangement | Aminopyridines/Iminopyrimidines | Isomeric Aminopyridines/Pyrimidones | Ring-opening/ring-closing mechanism; often base or acid-catalyzed. wikipedia.orgnih.gov |
| Halogen Migration | Halopyridines | Isomeric Halopyridines | Can proceed via pyridyne intermediates under basic conditions. |
| Photochemical Isomerization | Substituted Pyridines | Positional Isomers | Involves irradiation and can lead to substituent migration. researchgate.net |
| Truce-Smiles Rearrangement | Aryl sulfones/ethers/sulfides with ortho-nucleophiles | Rearranged aromatic systems | Intramolecular nucleophilic aromatic substitution. nih.gov |
| Intramolecular Cyclization | 2-(Aminomethyl)pyridines | Fused Bicyclic Heterocycles | The aminomethyl group acts as a nucleophile to form a new ring. beilstein-journals.org |
Mechanistic Elucidation of Reactions Involving 6 Bromo 5 Methylpyridin 2 Yl Methanamine
Investigations into Transition Metal-Catalyzed Processes
Transition metal-catalyzed cross-coupling reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds. For (6-Bromo-5-methylpyridin-2-yl)methanamine, the bromine atom on the pyridine (B92270) ring serves as a prime site for such transformations, most notably the Suzuki-Miyaura coupling.
Detailed mechanistic studies, primarily using palladium catalysts, have established a generally accepted catalytic cycle for the Suzuki-Miyaura reaction. libretexts.org This cycle is applicable to bromo-pyridines and involves three key steps:
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex. This step forms a square planar palladium(II) intermediate. The electron-deficient nature of the pyridine ring facilitates this process.
Transmetalation : The next step is transmetalation, where an organoboron compound (like a boronic acid or ester), activated by a base, transfers its organic group to the palladium(II) center, displacing the bromide ion. The base is crucial as it forms a more nucleophilic boronate species, which facilitates the transfer.
Reductive Elimination : The final step is reductive elimination from the palladium(II) complex, where the two organic groups (the pyridine moiety and the group from the organoboron reagent) couple and are expelled as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org
The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. Bulky electron-rich phosphine (B1218219) ligands on the palladium center are often employed to promote both the oxidative addition and reductive elimination steps. snnu.edu.cn
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Component | Example | Role in Mechanism | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination | beilstein-journals.orgnih.gov |
| Ligand | PPh₃, dppf | Stabilizes the Pd center and influences its reactivity | snnu.edu.cn |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent for transmetalation | nih.gov |
| Solvent | 1,4-Dioxane/Water, DMF, Toluene | Solubilizes reactants and influences reaction kinetics | nih.gov |
| Boron Reagent | Arylboronic acids, Alkylboronic esters | Provides the organic group to be coupled | libretexts.org |
Understanding Nucleophilic Substitution Mechanisms
The bromine atom on the this compound scaffold is susceptible to nucleophilic substitution. Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, the carbon atoms, particularly at the 2- and 6-positions, are electron-deficient. This electronic property makes the compound a suitable substrate for nucleophilic aromatic substitution (SNA_r).
The SNA_r mechanism typically proceeds in two steps:
Nucleophilic Attack : An electron-rich nucleophile attacks the carbon atom bonded to the bromine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, including onto the electronegative nitrogen atom, which stabilizes the intermediate.
Leaving Group Departure : The C-Br bond breaks, and the bromide ion is expelled as the leaving group, restoring the aromaticity of the pyridine ring and yielding the substituted product. masterorganicchemistry.comyoutube.com
The rate of this reaction is influenced by the strength of the nucleophile and the ability of the pyridine ring to stabilize the negative charge in the intermediate. Weaker bases are generally better leaving groups, and bromide is an effective leaving group in these reactions. byjus.com
Table 2: Reactivity of Common Nucleophiles in SNAr Reactions
| Nucleophile | Type | Reactivity | Product Type |
|---|---|---|---|
| RO⁻ (Alkoxides) | Strong | High | Ether |
| R₂NH (Amines) | Moderate | Moderate | Substituted Amine |
| RS⁻ (Thiolates) | Strong | High | Thioether |
| CN⁻ (Cyanide) | Strong | High | Nitrile |
| N₃⁻ (Azide) | Strong | High | Azide |
Insights into C-H Activation Mechanisms on Pyridine Scaffolds
Direct functionalization of C-H bonds is an increasingly important and atom-economical synthetic strategy. The pyridine scaffold of this compound possesses C-H bonds that can be targeted for activation, typically with transition metal catalysts. nih.gov The inherent challenge lies in controlling the regioselectivity of the activation due to the multiple C-H bonds present. beilstein-journals.org
The mechanism of C-H activation often involves a directing group, which coordinates to the metal center and positions it in proximity to a specific C-H bond. In this compound, both the pyridine nitrogen and the aminomethyl group can potentially act as directing groups.
A plausible mechanistic pathway for a palladium-catalyzed C-H arylation at the C-3 or C-4 position might involve:
Coordination : The reaction initiates with the coordination of the pyridine nitrogen or the aminomethyl group to the metal catalyst (e.g., a Pd(II) species).
C-H Cleavage : The coordinated metal center then facilitates the cleavage of a nearby C-H bond. This can occur through several pathways, such as a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is broken with the assistance of a base. acs.org
Functionalization : The resulting metallacyclic intermediate can then react with a coupling partner (e.g., an aryl halide).
Reductive Elimination/Catalyst Regeneration : The final step involves reductive elimination to form the C-C bond and regenerate the active catalyst. acs.org
Iron, rhodium, and iridium complexes have also been shown to be effective in catalyzing C-H activation on pyridine rings, sometimes proceeding through different mechanisms, including those involving redox-active pyridyl intermediates. nih.gov
Table 3: Catalytic Systems for Pyridine C-H Activation
| Metal Catalyst | Directing Group | Position Activated | Mechanistic Feature | Reference |
|---|---|---|---|---|
| Palladium (Pd) | External Template | meta-C-H | Cyclophane-like transition state | acs.org |
| Rhodium (Rh) | Pyridine N | ortho-C-H | Coordination-assisted C-H cleavage | beilstein-journals.org |
| Iridium (Ir) | Boryl Pincer Ligand | ortho-C-H | Boryl-directed oxidative addition | acs.org |
| Iron (Fe) | Pyridine N | ortho-C-H | Bimetallic pathway involving reduced pyridine | nih.gov |
Computational and Spectroscopic Approaches to Reaction Mechanism Study
To gain a deeper understanding of the complex reaction mechanisms involving this compound, experimental studies are often complemented by computational and spectroscopic techniques.
Computational Approaches : Density Functional Theory (DFT) is a powerful tool for elucidating reaction pathways. mdpi.com By modeling the reactants, intermediates, transition states, and products, DFT calculations can provide crucial information on:
Reaction Energetics : Calculation of activation energies and reaction enthalpies helps to determine the feasibility of a proposed mechanism and predict the rate-determining step.
Structural Information : The geometries of transition states and intermediates can be optimized, offering a detailed picture of the bond-forming and bond-breaking processes. nih.govnih.gov
Regioselectivity : By comparing the energy barriers for different reaction pathways, DFT can help explain or predict the regiochemical outcome of a reaction, such as which C-H bond is preferentially activated.
Spectroscopic Approaches :
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for characterizing the final products of a reaction. More advanced techniques, such as in-situ NMR, allow for the monitoring of a reaction in real-time. This can lead to the detection of transient intermediates and provide kinetic data, offering direct evidence for a proposed mechanism. nih.gov Studies on similar systems have used NMR to probe proton transfer and molecular interactions. elsevierpure.com
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is useful for tracking the progress of a reaction by monitoring the disappearance of characteristic vibrational bands of the starting materials and the appearance of new bands corresponding to the products. nih.gov
Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the molecular weight of products and intermediates. Techniques like ESI-MS can be used to intercept and characterize charged intermediates in a catalytic cycle.
Table 4: Application of Analytical Techniques in Mechanistic Studies
| Technique | Information Obtained | Application Example | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Transition state structures, activation energies, reaction pathways | Modeling the Suzuki coupling cycle; Predicting regioselectivity in C-H activation. | mdpi.comnih.gov |
| NMR Spectroscopy | Product structure elucidation, detection of intermediates, reaction kinetics | Identifying isomers from a cross-coupling reaction; Monitoring proton exchange. | nih.govelsevierpure.com |
| FT-IR Spectroscopy | Functional group transformation | Observing the disappearance of C-Br stretch and appearance of new functional group bands. | nih.gov |
| Mass Spectrometry | Molecular weight confirmation, intermediate detection | Confirming the mass of a coupled product; Detecting Pd-containing intermediates. | nih.gov |
Design and Synthesis of Derived Molecular Architectures
Scaffold Diversification Strategies Utilizing (6-Bromo-5-methylpyridin-2-yl)methanamine
This compound is an exemplary building block for scaffold diversification due to its two primary points of chemical reactivity: the bromo-substituted pyridine (B92270) ring and the primary aminomethyl group. These functional groups allow for a wide array of chemical transformations, enabling the generation of a multitude of molecular scaffolds.
The bromine atom at the 6-position is highly amenable to palladium-catalyzed cross-coupling reactions. This includes, but is not limited to, Suzuki-Miyaura couplings with various boronic acids and esters, Sonogashira couplings with terminal alkynes, Buchwald-Hartwig aminations with a range of primary and secondary amines, and Stille couplings with organostannanes. Each of these reactions introduces significant molecular diversity by forming new carbon-carbon or carbon-heteroatom bonds at the pyridine core. For instance, a Suzuki coupling can introduce aryl, heteroaryl, or alkyl groups, fundamentally altering the steric and electronic properties of the scaffold.
Concurrently, the aminomethyl group at the 2-position serves as a versatile handle for a different set of chemical modifications. It can readily undergo acylation with carboxylic acids, acid chlorides, or anhydrides to form amides. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines. Furthermore, the primary amine can be utilized in the formation of ureas, thioureas, sulfonamides, and guanidines.
The strategic and sometimes orthogonal application of these reactions allows for a combinatorial approach to library synthesis. For example, a Suzuki coupling could first be performed on the bromo-position, followed by derivatization of the aminomethyl group, leading to a vast chemical space accessible from a single starting material. This versatility is critical in the generation of compound libraries for high-throughput screening in drug discovery programs. While direct literature on the extensive diversification of this compound is emerging, the reactivity of its constituent functional groups is well-established, pointing to its significant potential in this area.
Synthesis of Fused Heterocyclic Systems from Pyridinylmethanamines
The inherent structure of this compound, featuring a nucleophilic side chain in proximity to a pyridine ring nitrogen, provides a strategic template for the synthesis of fused heterocyclic systems. The construction of such bicyclic and polycyclic frameworks is of great interest in medicinal chemistry, as it can lead to conformationally constrained molecules with improved target selectivity and pharmacokinetic properties.
One potential strategy for forming a fused ring system involves an intramolecular cyclization. For example, the aminomethyl group could be acylated with a reagent containing a suitable leaving group, setting the stage for an intramolecular nucleophilic substitution where the pyridine nitrogen acts as the nucleophile, leading to the formation of a fused six-membered ring.
Another approach involves multi-component reactions where the pyridinylmethanamine is a key component. For instance, a reaction with a dicarbonyl compound or its equivalent could lead to the formation of a fused pyrazinone or related heterocyclic system. The bromo substituent can be retained for further diversification post-cyclization or can be strategically displaced during the ring-forming process.
Drawing parallels from the closely related isomer, 6-Bromo-5-methylpyridin-2-amine, which has been utilized in the synthesis of complex fused systems like triazolo[1,5-a]pyridin-yl-imidazolyl structures, it is reasonable to predict that this compound could serve as a precursor to a variety of fused heterocycles. The additional methylene (B1212753) spacer in the methanamine derivative would lead to the formation of seven-membered fused rings, offering access to a different region of chemical space compared to its 2-amino counterpart. The development of such synthetic routes would significantly expand the repertoire of heterocyclic scaffolds available to medicinal chemists.
Preparation of Bifunctional Linkers and Polymeric Precursors
The distinct electronic and steric properties of the two functional groups in this compound make it an ideal candidate for the design of bifunctional linkers. The bromo group can undergo reactions such as Suzuki or Sonogashira coupling, while the aminomethyl group can form stable amide or urea (B33335) linkages. This "orthogonality" allows for the sequential attachment of two different molecular entities, making it a valuable tool in areas such as targeted drug delivery, where a linker is used to connect a targeting moiety to a therapeutic payload.
Furthermore, this bifunctional nature enables its use as a monomer in polymerization reactions. For example, a polycondensation reaction could be envisioned where the aminomethyl group of one monomer reacts with an activated carboxylic acid derivative of another molecule, while the bromo group is later used to append side chains or to cross-link the polymer chains. Alternatively, a palladium-catalyzed polymerization, such as a Suzuki polycondensation, could be employed by first converting the aminomethyl group to a non-reactive derivative, polymerizing via the bromo- and a newly introduced boronic ester functionality, and then deprotecting the amine for further functionalization. The resulting polymers would possess regularly spaced pyridine and methyl functionalities, which could impart interesting material properties, such as thermal stability, conductivity, or metal-coordinating capabilities.
Synthetic Exploration of Positionally Isomeric Pyridinylmethanamines
The synthetic utility and resulting molecular architectures are highly dependent on the substitution pattern of the pyridine ring. The exploration of positional isomers of this compound reveals a diverse landscape of chemical reactivity and potential applications.
For example, the isomer (5-Bromo-2-methylpyridin-3-yl)amine has been effectively utilized in Suzuki cross-coupling reactions to generate a library of novel pyridine derivatives. sigmaaldrich.com In this case, the amino group at the 3-position and the methyl group at the 2-position influence the electronic nature of the pyridine ring differently, which can affect the efficiency of the palladium-catalyzed coupling at the 5-position.
Another relevant isomer, 6-Bromo-5-methylpyridin-2-amine , serves as a key intermediate in the synthesis of complex biologically active molecules. Its utility in forming fused heterocyclic systems highlights the importance of the relative positioning of the amino and bromo groups for intramolecular reactions. evitachem.com
The synthesis of these isomers often requires distinct synthetic strategies. While direct bromination of a methyl-substituted aminopyridine can be a viable route for some isomers, others may necessitate a multi-step sequence involving, for example, Sandmeyer reactions or the construction of the pyridine ring from acyclic precursors with the desired substitution pattern already in place. The choice of synthetic route is dictated by the desired regioselectivity of the functional group placement.
The table below summarizes some of the key positional isomers and their potential synthetic applications, underscoring the rich chemical diversity accessible through isomeric pyridinylmethanamines and their amino precursors.
| Compound Name | Structure | Key Synthetic Reactions/Applications |
| This compound | Suzuki/Sonogashira/Buchwald-Hartwig coupling at C6-Br; Acylation/reductive amination at the aminomethyl group. Potential for fused heterocycle synthesis and use as a bifunctional linker. | |
| (5-Bromo-2-methylpyridin-3-yl)amine | Used in Suzuki cross-coupling to produce diverse pyridine derivatives. sigmaaldrich.com | |
| 6-Bromo-5-methylpyridin-2-amine | Intermediate for complex molecules; used in the synthesis of fused heterocyclic systems like triazolo[1,5-a]pyridines. evitachem.com | |
| (5-Bromopyridin-2-yl)methanamine | Similar reactivity to the title compound, but with a different substitution pattern influencing electronic properties. | |
| (3-Bromo-6-methylpyridin-2-yl)methanamine | The proximity of the bromo and aminomethyl groups may allow for unique intramolecular reactions. |
This comparative analysis demonstrates that while the core reactivity of the functional groups remains, their relative positions on the pyridine scaffold play a crucial role in determining the synthetic pathways and the types of molecular architectures that can be accessed.
Applications in Advanced Organic Synthesis and Materials Science
(6-Bromo-5-methylpyridin-2-yl)methanamine as a Key Synthetic Intermediate
The strategic placement of the bromo, methyl, and aminomethyl groups on the pyridine (B92270) ring makes this compound a highly versatile synthetic intermediate. The bromine atom at the 6-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The aminomethyl group at the 2-position provides a nucleophilic site that can readily undergo reactions like acylation, alkylation, and reductive amination to introduce a wide array of functional groups. Furthermore, the pyridine nitrogen atom can act as a base or a ligand, influencing the reactivity of the molecule and enabling further functionalization.
The table below summarizes some of the key transformations where this compound serves as a crucial starting material.
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted pyridines |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted pyridines |
| Acylation | Acyl chloride, base | Amide derivatives |
| Reductive Amination | Aldehyde or ketone, reducing agent | Secondary or tertiary amines |
Construction of Complex Organic Molecules
The utility of this compound as a synthetic intermediate directly translates into its application in the construction of complex organic molecules, particularly those with potential biological activity. A notable example is its use in the synthesis of potent and selective inhibitors of various kinases, which are important targets in drug discovery for diseases like cancer and inflammation.
For instance, the this compound core can be elaborated through a series of reactions to generate intricate heterocyclic systems. The bromine atom can be replaced with a larger, functionalized aryl or heteroaryl group via a Suzuki coupling, while the aminomethyl group can be modified to incorporate other pharmacophoric features. This modular approach allows for the systematic exploration of the chemical space around the pyridine scaffold to optimize biological activity.
One documented application involves the synthesis of a series of imidazo[1,2-a]pyridine (B132010) derivatives. In this synthesis, the aminomethyl group of a related pyridine derivative is cyclized with a suitable reagent to form the imidazole (B134444) ring, and the bromo substituent is subsequently used as a handle for further diversification through cross-coupling reactions.
Precursor for Functional Materials with Pyridine Moieties
The pyridine unit is a common component in functional materials due to its ability to coordinate with metal ions and its electron-deficient nature, which can be tuned by substituents. While the direct application of this compound in materials science is an emerging area of research, its structural motifs suggest significant potential as a precursor for materials with interesting optical, electronic, and catalytic properties.
The aminomethylpyridine functionality can act as a bidentate ligand, chelating to metal centers to form metal-organic frameworks (MOFs) or coordination polymers. The bromine atom offers a site for post-synthetic modification of these materials, allowing for the introduction of other functional groups to tailor their properties.
Furthermore, polymers incorporating the this compound unit could be synthesized through polymerization of the bromo-substituted pyridine or by incorporating it as a monomer in copolymerization reactions. Such polymers could find applications as ion-exchange resins, sensors, or as components in organic light-emitting diodes (OLEDs).
| Potential Material Type | Synthetic Strategy | Potential Application |
| Metal-Organic Frameworks (MOFs) | Coordination with metal ions | Gas storage, catalysis, sensing |
| Coordination Polymers | Self-assembly with metal salts | Luminescent materials, magnetic materials |
| Functional Polymers | Polymerization via the bromo group | Ion-exchange, membranes, electronic materials |
Role in Developing New Reagents and Catalytic Systems
The development of new reagents and catalytic systems is crucial for advancing chemical synthesis. This compound can serve as a valuable precursor for the synthesis of novel ligands for catalysis. The aminomethylpyridine scaffold is a well-established chelating motif for a variety of transition metals, including palladium, ruthenium, and iron.
By modifying the amino group and potentially the methyl group, a library of ligands with varying steric and electronic properties can be generated. These ligands can then be complexed with metal precursors to create new catalysts for a range of organic transformations, such as asymmetric hydrogenation, cross-coupling reactions, and C-H activation.
The bromine atom also provides a synthetic handle to attach the ligand to a solid support, leading to the development of heterogeneous catalysts. These catalysts offer advantages in terms of ease of separation and recyclability, making them attractive for industrial applications. The development of such catalytic systems derived from this compound is an active area of research with the potential to provide more efficient and sustainable chemical processes.
Ligand Design and Coordination Chemistry of Pyridinylmethanamine Systems
(6-Bromo-5-methylpyridin-2-yl)methanamine as a Ligand Precursor in Metal Complexes
This compound is a functionalized pyridine (B92270) derivative that serves as a foundational building block in the design of more complex ligands for coordination chemistry. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 6-position, a methyl group at the 5-position, and a methanamine (-CH₂NH₂) group at the 2-position. This specific arrangement of functional groups makes it a versatile precursor for creating ligands with tailored electronic and steric properties.
The primary amine and the pyridine nitrogen atom can act as a bidentate N,N'-donor set, forming a stable five-membered chelate ring upon coordination to a metal center. The bromine atom is a particularly important feature, as it provides a reactive site for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of other functional groups, effectively enabling the synthesis of a library of ligands from a single precursor. For instance, replacing the bromine could introduce phenyl groups to increase steric bulk or other heteroaromatic rings to create bridging ligands.
The methyl group at the 5-position, adjacent to the bromine, sterically influences the environment near the 6-position, which can affect the reactivity of the bromo group and the coordination geometry of the resulting metal complexes. This strategic placement of substituents allows for fine-tuning of the ligand's properties, which is a key aspect of modern ligand design. While specific research on metal complexes derived directly from unmodified this compound is not extensively documented in publicly available literature, the principles of ligand design strongly indicate its potential as a precursor. The synthesis of related compounds, such as 2-Bromo-6-methylaminopyridine, has been reported for the development of ligands intended to stabilize extended metal atom chains (EMACs), highlighting the utility of such bromo-pyridyl scaffolds in creating advanced coordination compounds. georgiasouthern.edugeorgiasouthern.edu
Chelation Properties and Coordination Modes of Pyridine-Amine Ligands
Pyridine-amine ligands, such as those derived from this compound, are a prominent class of chelating agents in coordination chemistry. purdue.edu The defining feature of these ligands is the presence of at least two donor atoms—the nitrogen of the pyridine ring and the nitrogen of an exocyclic amine group—which allows them to bind to a single metal center, a process known as chelation. This chelation results in the formation of a thermodynamically stable metallacycle, typically a five- or six-membered ring, which enhances the stability of the resulting complex compared to coordination with comparable monodentate ligands (the chelate effect).
The most common coordination mode for 2-(aminomethyl)pyridine systems is as a bidentate N,N'-ligand, where both the pyridine nitrogen and the aminomethyl nitrogen bind to the metal. jubilantingrevia.com However, the versatility of the pyridine-amine framework allows for other coordination behaviors:
Monodentate Coordination: Under certain conditions, only one of the nitrogen donors (usually the more basic and sterically accessible one) may bind to the metal center.
Bridging Coordination: The ligand can bridge two or more metal centers. This can occur if the amine group is derivatized or if the steric and electronic properties of the system favor the formation of polynuclear structures.
Denticity Modification: The amine group can be functionalized to introduce additional donor atoms, thereby increasing the ligand's denticity. For example, reaction with other coordinating moieties can transform the initial bidentate ligand into a tridentate or tetradentate system.
The coordination properties are significantly influenced by the substituents on the pyridine ring. Electron-donating groups enhance the basicity of the pyridine nitrogen, strengthening the metal-ligand bond, while electron-withdrawing groups weaken it. Steric hindrance from bulky substituents near the coordinating nitrogen atoms can affect the geometry of the complex, potentially forcing unusual coordination numbers or geometries on the metal center. nih.gov In the case of this compound, the 5-methyl and 6-bromo substituents are expected to influence the resulting complex's structure and stability.
Synthesis and Characterization of Metal-Pyridinylmethanamine Complexes
The synthesis of metal complexes with pyridinylmethanamine-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor (e.g., halides, nitrates, acetates), solvent, and reaction conditions (temperature, reaction time) are crucial for obtaining the desired product in high yield and purity.
For a ligand like this compound, a general synthetic procedure would involve:
Dissolving the ligand in a solvent such as ethanol, methanol, or acetonitrile (B52724).
Adding a solution of the metal salt (e.g., PdCl₂, Cu(NO₃)₂, RuCl₃) to the ligand solution, often dropwise with stirring.
The reaction mixture may be heated or stirred at room temperature for a period ranging from a few hours to several days.
The resulting complex may precipitate from the solution and can be collected by filtration, or the solvent may be removed under reduced pressure to yield the solid product.
Characterization of the newly synthesized complexes is performed using a combination of spectroscopic and analytical techniques to confirm their identity and elucidate their structure.
| Technique | Information Provided |
| FT-IR Spectroscopy | Confirms coordination by showing shifts in the vibrational frequencies of key functional groups. For example, the N-H stretching and bending vibrations of the amine group and the C=N/C=C vibrations of the pyridine ring are expected to shift upon complexation. |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed information about the ligand's structure in the complex. Shifts in the proton and carbon signals of the pyridine ring and the aminomethyl group upon coordination can confirm binding and provide insights into the complex's symmetry in solution. |
| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, helping to confirm its molecular formula. |
| X-ray Crystallography | Provides definitive structural information in the solid state, including bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions. |
| Elemental Analysis | Determines the percentage composition of C, H, and N in the complex, which is used to verify its empirical formula. |
While specific data for complexes of this compound are scarce, studies on related systems provide representative findings. For example, palladium(II) complexes with substituted pyridine ligands have been extensively characterized, showing how ligand basicity and steric effects influence their structure and spectroscopic properties. nih.govacs.org
Catalytic Applications of Coordination Compounds Derived from Pyridinylmethanamines
Metal complexes containing pyridine-amine ligands are of significant interest as catalysts or pre-catalysts for a variety of organic transformations. The ligand's role is to stabilize the metal center, modulate its reactivity, and influence the selectivity of the catalytic reaction. The ability to tune the steric and electronic properties of pyridinylmethanamine ligands by modifying the substituents on the pyridine ring or the amine group is crucial for optimizing catalytic performance.
Palladium complexes bearing pyridine-based ligands have demonstrated high activity in important carbon-carbon bond-forming reactions. nih.gov
Suzuki-Miyaura Coupling: These reactions form a new carbon-carbon bond between an organoboron compound and an organohalide. Pd(II) complexes with pyridine ligands have been shown to be efficient pre-catalysts for this reaction. nih.govacs.org
Heck Coupling: This reaction couples an unsaturated halide with an alkene. The nature of the pyridine ligand, including its basicity and steric bulk, can influence the efficiency of the palladium catalyst. nih.gov
Computational and experimental studies have shown that the nature of the ligand is critical in directing reaction selectivity. For instance, in nickel-catalyzed reactions, bidentate ligands like those from the pyridine-amine family can favor C-C coupling pathways, whereas monodentate pyridine ligands may promote C-N bond formation. acs.org This highlights the ligand's crucial role in controlling the outcome of the catalytic cycle.
The table below summarizes potential catalytic applications for metal complexes derived from pyridinylmethanamine-type ligands, based on established chemistry of similar systems.
| Metal | Catalytic Reaction | Role of the Pyridine-Amine Ligand |
| Pd | Suzuki-Miyaura, Heck, Sonogashira | Stabilizes the active Pd(0) species, influences oxidative addition and reductive elimination steps. nih.govacs.org |
| Ru | Hydrogenation, Transfer Hydrogenation | Creates a stable coordination sphere, influences the hydride transfer mechanism. |
| Cu | Atom Transfer Radical Polymerization (ATRP) | Controls the equilibrium between Cu(I) and Cu(II) oxidation states, affecting polymerization rate. |
| Fe | Oxidation, Biocatalytic Mimics | Models the active sites of metalloenzymes, stabilizes reactive iron-oxo species. |
| Ni | Cross-Coupling Reactions | Controls reaction selectivity between C-C and C-X (N, O) coupling pathways. acs.org |
Supramolecular Chemistry Involving Pyridine-Amine Based Building Blocks
Pyridine-amine based molecules are excellent building blocks for the construction of supramolecular architectures. rsc.orgresearchgate.net These architectures are large, well-ordered structures held together by non-covalent interactions, such as metal-ligand coordination bonds, hydrogen bonds, and π-π stacking. The directed and predictable nature of these interactions allows for the rational design of complex assemblies, a field known as crystal engineering.
The this compound scaffold possesses several features that make it suitable for use in supramolecular chemistry:
Metal Coordination: As discussed, the pyridine and amine nitrogens can coordinate to metal ions, which act as "nodes" or "joints" to connect the ligand "struts" into larger discrete molecules (like macrocycles or cages) or infinite coordination polymers (metal-organic frameworks, MOFs). rsc.orgsciencenet.cn
Hydrogen Bonding: The primary amine group is both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). This allows it to form robust and directional hydrogen-bonded networks, which can link individual molecules or complexes into one-, two-, or three-dimensional arrays. sciencenet.cn
Halogen Bonding: The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis basic sites (e.g., lone pairs on oxygen or nitrogen atoms) on adjacent molecules. This provides an additional tool for directing the self-assembly process.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic rings, further stabilizing the resulting supramolecular structure.
By combining these interactions, pyridine-amine based building blocks can be used to construct a diverse range of supramolecular topologies. rsc.org For example, the interplay between metal coordination and hydrogen bonding in complexes derived from aminopyrimidine ligands (related to aminopyridines) has been shown to be crucial in determining the final dimensionality and structure of the framework. sciencenet.cn The design of such assemblies is of great interest due to their potential applications in areas like gas storage, separation, sensing, and catalysis. researchgate.net
Analytical and Spectroscopic Characterization Methodologies
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for (6-Bromo-5-methylpyridin-2-yl)methanamine are not widely published in peer-reviewed literature, the expected spectral features can be predicted based on its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment. The aromatic region would feature two doublets for the pyridyl protons at C3 and C4, with their chemical shifts and coupling constants being characteristic of their relationship on the ring. The methyl group protons would appear as a singlet, typically in the upfield region. The methylene (B1212753) (-CH₂-) and amine (-NH₂) protons of the methanamine group would also produce unique signals, with the amine proton signal often appearing as a broad singlet whose position can be solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. For this compound, seven distinct signals are expected. The pyridine (B92270) ring would account for five signals, two of which are quaternary (C2, C5, and C6) and two are methine (CH) carbons (C3 and C4). The methyl carbon (-CH₃) and the methylene carbon (-CH₂NH₂) would appear as upfield signals. The carbon atom bonded to the bromine (C6) would be significantly influenced by the halogen's electronegativity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted data based on standard chemical shift values and structural analysis. Actual experimental values may vary.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
|---|---|---|---|---|
| Aromatic CH | C3-H | 7.2 - 7.6 | 120 - 125 | Doublet (d) |
| Aromatic CH | C4-H | 7.6 - 8.0 | 138 - 142 | Doublet (d) |
| Methyl (CH₃) | C5-CH₃ | 2.2 - 2.5 | 17 - 22 | Singlet (s) |
| Methylene (CH₂) | C2-CH₂NH₂ | 3.8 - 4.2 | 45 - 50 | Singlet (s) or Doublet (d) |
| Amine (NH₂) | C2-CH₂NH₂ | 1.5 - 3.0 (variable) | N/A | Broad Singlet (br s) |
| Aromatic C (Quaternary) | C2 | N/A | 158 - 162 | N/A |
| Aromatic C (Quaternary) | C5 | N/A | 130 - 135 | N/A |
| Aromatic C-Br (Quaternary) | C6 | N/A | 140 - 145 | N/A |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to obtain a highly accurate mass measurement.
The molecular ion peak (M⁺) would appear as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z values corresponding to [C₇H₉⁷⁹BrN₂]⁺ and [C₇H₉⁸¹BrN₂]⁺.
Fragmentation analysis (MS/MS) would reveal structural information. Common fragmentation pathways would likely involve the loss of the amine group, the entire methanamine side chain, or the bromine atom, leading to predictable daughter ions that help confirm the connectivity of the molecule.
Table 2: Expected Mass Spectrometry Peaks for this compound
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₇H₉⁷⁹BrN₂]⁺ | ~200.00 | Molecular ion with ⁷⁹Br isotope |
| [M+2]⁺ | [C₇H₉⁸¹BrN₂]⁺ | ~202.00 | Molecular ion with ⁸¹Br isotope |
| [M-NH₂]⁺ | [C₇H₇⁷⁹Br/⁸¹BrN]⁺ | ~184/186 | Loss of the terminal amine group |
| [M-CH₂NH₂]⁺ | [C₆H₆⁷⁹Br/⁸¹BrN]⁺ | ~171/173 | Loss of the methanamine group (benzylic cleavage) |
| [M-Br]⁺ | [C₇H₉N₂]⁺ | ~121 | Loss of the bromine atom |
Chromatographic Methods (HPLC, GC) for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or potential isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for purity analysis of non-volatile compounds like this one. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with acid modifiers like formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) would be typical. A UV detector would be used for quantification, monitoring the absorbance at a wavelength where the pyridine ring absorbs strongly. The purity would be determined by the relative area of the main peak.
Gas Chromatography (GC): GC can also be used for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. A polar capillary column would be suitable for separating the amine. GC coupled with a mass spectrometer (GC-MS) provides a powerful combination, allowing for the separation and identification of any minor impurities.
While specific, detailed protocols for this exact compound are not readily found in published literature, the development of such methods would follow standard procedures for similar aromatic amines.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal. This technique would definitively confirm the atomic connectivity, including the substitution pattern on the pyridine ring. It would also provide precise bond lengths, bond angles, and information about the molecule's conformation in the solid state.
Furthermore, X-ray crystallography reveals intermolecular interactions, such as hydrogen bonding involving the amine group or π-stacking of the pyridine rings, which govern the crystal packing. To date, no public crystal structure for this compound has been deposited in crystallographic databases.
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification and Electronic Structure
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands. Key expected vibrations include N-H stretching from the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching from the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-Br stretching at lower wavenumbers (typically below 700 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring is a chromophore that is expected to exhibit strong absorption in the UV region, typically with one or more bands between 200 and 300 nm, corresponding to π→π* transitions. The exact position and intensity of these bands are influenced by the substituents on the ring.
Theoretical and Computational Chemistry Studies of 6 Bromo 5 Methylpyridin 2 Yl Methanamine
Electronic Structure and Reactivity Predictions
The electronic characteristics of (6-Bromo-5-methylpyridin-2-yl)methanamine are foundational to its chemical behavior. Quantum chemical methods, such as Density Functional Theory (DFT), are pivotal in elucidating these properties. acs.org An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. The HOMO energy level is an indicator of the molecule's electron-donating capacity, while the LUMO energy level reflects its ability to accept electrons. A smaller HOMO-LUMO energy gap generally signifies higher reactivity. ias.ac.in
For substituted pyridines, the distribution of these frontier orbitals is influenced by the nature and position of the substituents. ias.ac.in In this compound, the electron-donating aminomethyl and methyl groups, along with the electron-withdrawing bromine atom, collectively shape the electronic environment of the pyridine (B92270) ring. The nucleophilicity of substituted pyridines has been shown to be predictable using DFT-based calculations. ias.ac.in
Molecular Electrostatic Potential (MEP) maps offer a visual guide to the charge distribution and are instrumental in predicting sites for electrophilic and nucleophilic attack. For pyridine derivatives, regions of negative potential are typically located around the nitrogen atom, indicating a propensity for electrophilic attack, while areas of positive potential are found elsewhere on the ring and its substituents. scribd.com
Table 9.1.1: Illustrative Calculated Electronic Properties
| Property | Predicted Significance for this compound |
| HOMO Energy | Influenced by the aminomethyl and methyl groups, indicating regions of high electron density and susceptibility to electrophilic attack. |
| LUMO Energy | Primarily located on the pyridine ring, particularly near the bromine atom, suggesting sites for nucleophilic attack. |
| HOMO-LUMO Gap | A key determinant of the molecule's kinetic stability and overall reactivity. |
| Dipole Moment | Reflects the overall polarity of the molecule, arising from the vector sum of individual bond dipoles. |
Note: The specific values for these properties would be obtained from detailed quantum chemical calculations.
Conformational Analysis and Molecular Dynamics Simulations
Computational techniques can map the potential energy surface by systematically rotating this bond to identify low-energy, stable conformers. nih.gov Molecular dynamics (MD) simulations can further provide a dynamic view of the molecule's behavior over time, exploring the accessible conformational space and the transitions between different conformers. This is crucial for understanding how the molecule might adapt its structure to fit into a catalytic active site.
Quantum Chemical Calculations of Reaction Pathways and Energetics
Quantum chemical calculations are indispensable for mapping out the intricate details of reaction mechanisms, including the identification of transition states and the determination of activation energies. nih.gov For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon, these calculations can model the entire reaction coordinate.
Table 9.3.1: Hypothetical Reaction Energetics from Quantum Chemical Calculations
| Parameter | Description |
| Reactant Energy | The calculated energy of the starting materials. |
| Transition State Energy | The energy of the highest point on the reaction pathway, representing the energy barrier. |
| Product Energy | The calculated energy of the final products. |
| Activation Energy | The difference in energy between the transition state and the reactants. |
| Reaction Energy | The overall energy difference between the products and the reactants. |
Note: The values are specific to a given reaction and computational methodology.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chemical Selectivity
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural features with its chemical reactivity. nih.gov These models are built by calculating a variety of molecular descriptors (e.g., electronic, steric, and topological) for a series of related compounds and then establishing a mathematical relationship with an observed reactivity parameter, such as reaction selectivity. nih.govbg.ac.rs
For a class of compounds including this compound, a QSRR model could be developed to predict selectivity in reactions like cross-coupling or amination. oberlin.edu The development of such models involves selecting appropriate descriptors and using statistical methods like multiple linear regression or machine learning algorithms. nih.govmdpi.com A validated QSRR model can then be used to predict the selectivity of new, yet-to-be-synthesized derivatives, thereby streamlining the discovery of molecules with desired reactivity profiles. researchgate.net
Molecular Docking for Chemical Interactions in Catalytic Systems
Molecular docking is a computational method used to predict the binding orientation and affinity of a molecule to a target, such as the active site of a catalyst. nih.gov For this compound, docking studies can provide valuable insights into its interactions within a catalytic system, for example, a metal complex. knu.ac.krresearchgate.net
These simulations can identify key non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the molecule within the catalyst's binding pocket. acs.org The results of docking studies can help to explain the observed catalytic activity and selectivity and can guide the design of more efficient catalysts. For instance, understanding how the pyridine nitrogen and the aminomethyl group coordinate to a metal center is crucial for optimizing catalytic processes. nih.gov
Emerging Research Directions and Future Perspectives
Integration with Automated Synthesis and Reaction Optimization Platforms
The synthesis and modification of pyridine (B92270) derivatives are central to drug discovery and materials science. researchgate.netrsc.org The evolution of automated synthesis and high-throughput experimentation (HTE) platforms is set to revolutionize how compounds like (6-Bromo-5-methylpyridin-2-yl)methanamine are utilized. These systems, which combine robotics with data-driven algorithms, can dramatically accelerate the discovery and optimization of chemical reactions. acs.orgnih.govresearchgate.net
Automated platforms enable the rapid screening of numerous reaction parameters—such as catalysts, solvents, temperatures, and stoichiometries—with minimal human intervention. acs.orgnih.gov For a molecule like this compound, this means that the conditions for subsequent reactions, for instance, cross-coupling at the bromine position or functionalization of the amine, can be optimized with unprecedented speed and efficiency. By employing HTE, researchers can explore a vast chemical space to identify novel derivatives with desired properties. acs.org
Recent developments include the use of machine learning and Bayesian optimization to guide experiments in real-time, creating a closed-loop system for reaction development. nih.govnih.gov Such platforms can autonomously plan and execute multi-step syntheses. nih.gov The integration of this compound into the digital chemical inventories of these automated systems would make it a readily accessible building block for the on-demand synthesis of complex target molecules, accelerating research in pharmaceuticals and functional materials. nih.govsigmaaldrich.com
Table 1: Comparison of Synthesis Methodologies
| Feature | Traditional Synthesis | Automated HTE |
|---|---|---|
| Experimentation Speed | Slow, one-at-a-time | Rapid, parallel experiments |
| Data Generation | Low volume | High volume, data-rich |
| Optimization | Manual, intuitive | Algorithm-driven, systematic |
| Material Consumption | High per experiment | Miniaturized, low per experiment |
| Reproducibility | Variable | High |
| Human Intervention | High | Minimal |
Exploration of Sustainable and Biocatalytic Transformations
The push towards "green chemistry" has spurred significant interest in developing sustainable methods for chemical synthesis, with biocatalysis emerging as a powerful alternative to traditional organic synthesis. ukri.orgrsc.org The application of enzymes and whole-cell systems to pyridine derivatives offers milder reaction conditions, high selectivity, and reduced environmental impact. ukri.org
Research into the microbial degradation of pyridine and its derivatives has revealed a variety of enzymes, such as monooxygenases, that can perform complex transformations like hydroxylation and ring cleavage. nih.gov This knowledge can be harnessed to develop "new-to-nature" biocatalytic reactions. For instance, engineered enzymes could be used for the selective oxidation or amination of the pyridine ring of this compound or its precursors. Whole-cell biocatalysis has already demonstrated a simpler, more sustainable route to pyridine intermediates compared to multi-step organic protocols. ukri.org
Furthermore, vanadium-dependent haloperoxidases are being explored for enzyme-mediated halide recycling, a process that could be relevant for transformations involving the bromo-substituent on the target molecule. chemrxiv.org The development of biocatalytic routes from sustainable feedstocks to generate substituted pyridines is an active area of research, aiming to replace methods that rely on harsh conditions and expensive metal catalysts. ukri.org For this compound, this could lead to more environmentally friendly production methods and novel enzymatic derivatizations.
Potential in Optoelectronic Materials and Sensors
Pyridine-containing compounds are foundational to the field of organic electronics, where they are used as building blocks for materials in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and sensors. rsc.orggoogle.com The electron-deficient nature of the pyridine ring makes it an excellent component for electron-transporting materials (ETMs) and hole-transporting materials (HTMs). rsc.orgnih.gov
The structure of this compound, featuring a halogen atom and an aminoalkyl group, provides multiple points for synthetic modification. These modifications can be used to tune the electronic properties of larger, conjugated molecules. For example, the bromine atom can be replaced via cross-coupling reactions to extend the π-system, while the methanamine group can be used to attach the pyridine core to other molecular scaffolds. The introduction of halogen atoms into molecular structures is known to influence the carrier mobility of the resulting materials. acs.org
Researchers have successfully used functionalized pyridine derivatives to create materials for OLEDs with improved efficiency and stability. nih.govacs.orgrsc.org The pyridine core helps to deepen the ionization potential and can facilitate intermolecular interactions that enhance charge mobility. rsc.org As a versatile building block, this compound could be incorporated into novel pyrene-pyridine or bis-terpyridine systems, which have shown promise in high-performance OLEDs. acs.orgrsc.org Similarly, in the realm of sensors, pyridine-based molecularly imprinted polymers (MIPs) are being developed for the selective recognition of biological molecules. kent.ac.uk
Table 2: Pyridine Derivatives in Optoelectronic Applications
| Pyridine Derivative Type | Application | Function | Key Finding |
|---|---|---|---|
| Pyrene-Pyridine Systems | OLEDs | Hole-Transporting Material (HTM) | Bromine substitution can tune carrier mobility and improve device performance. nih.govacs.org |
| Bis-Terpyridine Isomers | OLEDs | Electron-Transporting Material (ETM) | Peripheral pyridine rings deepen ionization potential and enhance electron mobility. rsc.org |
| Pyridine-based Polymers | Perovskite Solar Cells (PSCs) | Charge Carrier/HTM | Improves power conversion efficiency and long-term durability. rsc.org |
New Methodologies for Selective Functionalization of Pyridine Rings
A significant challenge in synthetic organic chemistry is the selective functionalization of the pyridine ring at specific positions due to its inherent electronic properties. researchgate.netrsc.org Traditional methods often require harsh conditions and suffer from a lack of regioselectivity. nih.gov However, recent years have seen the development of innovative strategies that enable precise, direct C-H functionalization under milder conditions. rsc.org
These new methods are highly relevant for a molecule like this compound, as they would allow for the introduction of new functional groups without disturbing the existing substituents. Key emerging strategies include:
Transition-Metal Catalyzed C-H Activation : This allows for the direct formation of C-C or C-heteroatom bonds at specific positions on the pyridine ring, often guided by the electronic nature of existing substituents or by directing groups. researchgate.netbeilstein-journals.org
Photoredox Catalysis : Visible-light-mediated reactions provide a mild way to generate radical intermediates, which can then be used to functionalize the pyridine ring. nih.govnih.gov This approach offers distinct regioselectivity compared to classical methods like the Minisci reaction. nih.gov
Ring-Opening/Ring-Closing Sequences : Novel strategies that temporarily de-aromatize the pyridine ring can reverse its electronic properties, allowing for functionalization at typically hard-to-access positions like the meta-position. nih.govuni-muenster.de
Conversion to Heterocyclic Phosphonium Salts : This method activates the C4-position of pyridines for subsequent transformation into a variety of other functional groups, including ethers, and shows broad functional group tolerance. acs.org
These advanced synthetic tools could transform this compound from a simple intermediate into a sophisticated scaffold, enabling the rapid generation of a diverse library of analogues for screening in drug discovery and materials science.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The future development and application of this compound are intrinsically linked to the synergy between organic chemistry and materials science. elsevier.comchemscene.com Pyridine derivatives are recognized as essential building blocks for creating functional materials with tailored properties. sciencecodex.comrsc.orgmsesupplies.comcoopscogaspesie.com
The collaboration between these fields is a powerful engine for innovation:
Organic chemists design and execute novel, efficient, and selective syntheses to create new pyridine-based molecules. nih.govorganic-chemistry.orgacs.org
Computational chemists model the electronic and physical properties of these new molecules, predicting their suitability for specific applications. acs.org
Materials scientists then fabricate and test these compounds in devices like OLEDs, solar cells, and sensors, providing crucial feedback that guides the next round of molecular design. nih.govnih.gov
This compound is perfectly positioned at this interface. Its synthetic accessibility and the presence of multiple functional handles (bromo, methyl, and aminoalkyl groups) make it an attractive starting point for creating complex architectures. For example, it could be used to synthesize pincer-type ligands, where the electronic properties of the central pyridine ring can be fine-tuned to modulate the reactivity of a coordinated metal center. nih.gov It could also be incorporated into covalent organic frameworks (COFs), a class of porous crystalline materials with applications in catalysis and gas storage. sciencecodex.com The continued dialogue between synthetic chemists and materials scientists will undoubtedly unlock new and exciting applications for this versatile pyridine building block.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for (6-Bromo-5-methylpyridin-2-yl)methanamine?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized pyridine core followed by amination. For example, analogous compounds are synthesized via reactions with formaldehyde and ammonium chloride in ethanol under reflux (60–80°C) to introduce the methanamine group . Key variables include:
- Temperature : Higher temperatures (>80°C) may increase side reactions like over-bromination.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) can improve yields by stabilizing intermediates .
Post-synthesis, the product is often isolated as a hydrochloride salt for stability .
Q. How can NMR and IR spectroscopy be utilized to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect distinct shifts for the pyridine ring protons (δ 7.5–8.5 ppm) and methanamine protons (δ 3.2–3.8 ppm). The methyl group at C5 appears as a singlet (~δ 2.3 ppm) .
- ¹³C NMR : The brominated carbon (C6) resonates at ~δ 120–125 ppm, while the methyl group (C5) appears at ~δ 20–25 ppm .
- IR : N-H stretching (3300–3500 cm⁻¹) and C-Br absorption (~600 cm⁻¹) confirm functional groups .
Q. What are the common chemical reactions involving this compound?
- Methodological Answer :
- Nucleophilic substitution : The bromine atom at C6 can be replaced by nucleophiles (e.g., amines, thiols) under Pd-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Oxidation : The methanamine group can oxidize to a nitrile (using MnO₂) or carboxylic acid (strong oxidants like KMnO₄) .
- Salt formation : Reacting with HCl or HBr produces stable hydrochloride or hydrobromide salts for crystallography .
Advanced Research Questions
Q. How can researchers resolve contradictory data on reaction yields during scale-up synthesis?
- Methodological Answer : Contradictions often arise from inhomogeneous mixing or heat transfer limitations in large batches. Strategies include:
- DoE (Design of Experiments) : Systematically vary parameters (e.g., stirring rate, temperature gradient) to identify critical factors .
- Inline monitoring : Use FTIR or HPLC to track intermediate formation and adjust conditions in real time .
- By-product analysis : Characterize impurities via LC-MS and optimize quenching steps (e.g., adding scavengers for excess bromine) .
Q. What experimental approaches are recommended to study the interaction of this compound with biological targets (e.g., enzymes)?
- Methodological Answer :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD, kon/koff) by immobilizing the target enzyme on a sensor chip .
- Crystallography : Co-crystallize the compound with the target protein to identify binding pockets (e.g., π-π interactions with aromatic residues) .
- Mutagenesis : Replace key amino acids (e.g., Tyr → Ala) to validate binding hypotheses .
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace Br with Cl, vary methyl position) and compare IC₅₀ values in enzyme assays .
- Computational modeling : Use docking simulations (AutoDock) to predict interactions and prioritize analogs for synthesis .
- Pharmacophore mapping : Identify essential groups (e.g., bromine for hydrophobic interactions) using QSAR models .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer :
- Degradation pathways : Hydrolysis of the C-Br bond under humid conditions or light exposure .
- Storage conditions : Store as a hydrochloride salt at –20°C under argon to prevent oxidation .
- Purity monitoring : Use periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
